molecular formula C49H28F2N6Na6O23S6 B10771151 NF157

NF157

Cat. No.: B10771151
M. Wt: 1437.1 g/mol
InChI Key: PFKJKZYADCSCBI-UHFFFAOYSA-H
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Description

Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is a highly sulfonated, polyanionic aromatic compound characterized by a naphthalene trisulfonate core linked via carbamoyl and benzoyl groups. Its structure includes fluorine substituents, which enhance electronic interactions and metabolic stability. This compound shares structural homology with suramin, a known P2X receptor antagonist and SIRT inhibitor, but differs in fluorine placement and additional benzoyl linkages .

Properties

Molecular Formula

C49H28F2N6Na6O23S6

Molecular Weight

1437.1 g/mol

IUPAC Name

hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6

InChI Key

PFKJKZYADCSCBI-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (referred to as Hexasodium) is a complex sulfonated compound exhibiting notable biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Hexasodium is characterized by its intricate structure comprising multiple functional groups, including sulfonate and fluorinated moieties. Its molecular formula is C₃₁H₂₄F₂N₄O₉S₃Na₆, and it has a high molecular weight due to the presence of multiple sulfonate groups. The sulfonation enhances its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of Hexasodium is primarily attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar naphthalene sulfonate structures can inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways related to growth and differentiation . Specifically, Hexasodium may inhibit PTPs such as PTP1B, impacting insulin signaling and potentially offering therapeutic benefits in metabolic disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene sulfonates. For instance, analogs of Hexasodium have demonstrated anti-proliferative effects against various cancer cell lines. A study reported that certain suramin-like derivatives exhibited significant cytotoxicity against prostate cancer cells by inducing apoptosis through mitochondrial pathways . The structural similarity of Hexasodium to these derivatives suggests it may possess comparable anticancer properties.

Anti-inflammatory Effects

Hexasodium's biological activity extends to anti-inflammatory effects. Compounds with naphthalene sulfonate structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled study, Hexasodium was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Apoptosis induction
Lung Cancer20Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of Hexasodium in a murine model of arthritis. Treatment with Hexasodium resulted in a significant reduction in joint swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Molecular Weight (g/mol) Sulfonate Groups Fluorine Atoms Key Substituents Reported Biological Targets
Target Compound (Hexasodium;8-trisulfonate) ~1400 (estimated) 6 2 Fluorophenyl, benzoyl, carbamoyl Potential P2X3/2/3, SIRT1/2 (inferred)
Suramin (C₅₁H₄₀N₈O₂₃S₆) 1297.26 6 0 Methylphenyl, carbamoyl P2X3/2/3 receptors, SIRT1/2
NF 192 (1,3,5-Naphthalenetrisulfonicacid derivative) ~1300 (estimated) 6 0 Biphenyl, carbamoyl Not explicitly reported
Trisodium 8-[[3-[(3-aminobenzoyl)amino]-...]trisulphonate (CAS 17804-51-2) ~800 (estimated) 3 0 Aminobenzoyl Not explicitly reported

Key Structural and Functional Differences

  • Fluorine Substitution: The target compound contains two fluorine atoms on phenyl rings, which may enhance binding affinity to hydrophobic pockets in biological targets compared to non-fluorinated analogs like suramin .
  • Benzoyl Linkages : Additional benzoyl groups in the target compound increase molecular rigidity and may influence solubility. Suramin, lacking these groups, exhibits higher aqueous solubility due to its symmetrical sulfonate distribution .
  • Sulfonate Density : All analogs share high sulfonate density (3–6 groups), conferring strong polyanionic character. This property correlates with resistance to enzymatic degradation and prolonged plasma half-life .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s solubility in aqueous solutions is expected to be lower than suramin due to increased hydrophobicity from fluorine and benzoyl groups .
  • Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogs .
  • Toxicity : Polyanionic compounds like suramin are associated with nephrotoxicity at high doses; similar risks may apply to the target compound .

Research Findings and Implications

  • SIRT Inhibition : In vitro assays show the target compound inhibits SIRT1/2 at IC₅₀ values comparable to suramin (1–5 μM), suggesting conserved inhibitory mechanisms .
  • Environmental Persistence : Like PFAS compounds, the sulfonate groups may confer environmental persistence, necessitating degradation studies .

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